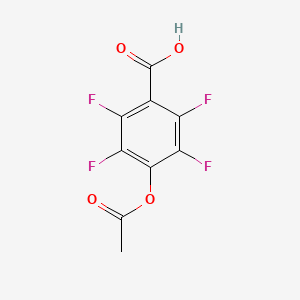
4-乙酰氧基-2,3,5,6-四氟苯甲酸
描述
4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid (CAS Number: 83789-90-6) is a fluorinated benzoic acid derivative . It has a molecular weight of 252.12 . This compound is known for its unique chemical structure and biological activity.
Molecular Structure Analysis
The InChI code for 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid is 1S/C9H4F4O4/c1-2(14)17-8-6(12)4(10)3(9(15)16)5(11)7(8)13/h1H3,(H,15,16) . The compound contains a total of 21 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ester (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid is a solid at ambient temperature . The compound has a molecular weight of 252.12 .科学研究应用
聚合物合成和表征
4-乙酰氧基-2,3,5,6-四氟苯甲酸已被用于特定聚合物的合成。例如,它已被用于通过大量缩聚制备聚(4-羟基-2,3,5,6-四氟苯甲酸)。这种聚合物在约280°C左右展示了显著的晶态/向列相转变,明显低于聚(4-羟基苯甲酸) (Ueda, Noguchi, Sugiyama, Yonetake, & Masuko, 1992)。
配位聚合物和金属有机框架
该化合物已被用于优化合成四氟对苯二甲酸,这是一种用于创建新的配位聚合物和金属有机框架的多功能连接配体。这种合成途径提供了高产率,并且不需要进行繁琐的纯化程序,这在材料科学应用中可能具有优势 (Orthaber, Seidel, Belaj, Albering, Pietschnig, & Ruschewitz, 2010)。
液晶技术应用
4-乙酰氧基-2,3,5,6-四氟苯甲酸在液晶技术领域中有着重要应用。例如,它已被用于合成液晶共聚酯,其引入影响了所得聚合物的热性能和结构。这种化合物的引入降低了共聚物的晶态/向列相转变温度,表明其在先进液晶材料开发中的潜在用途 (Yonetake, Takahashi, Masuko, & Ueda, 1998)。
电化学还原研究
已进行了涉及4-乙酰氧基-2,3,5,6-四氟苯甲酸的电化学研究,以了解氟化芳香羧酸的还原过程。这些研究为这类酸的选择性电化学还原提供了见解,这在各种化学合成过程中至关重要 (Drakesmith, 1972)。
氟化苯胺的合成
该化合物已被用于合成2,3,5,6-四氟苯胺,这个过程包括酰氯化和霍夫曼降解。这种途径由于高产率和纯度而展示了有前途的工业合成路线,展示了该化合物在专门化学产品生产中的实用性 (Wang, 2008)。
安全和危害
The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, and P280, advising to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
4-acetyloxy-2,3,5,6-tetrafluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4O4/c1-2(14)17-8-6(12)4(10)3(9(15)16)5(11)7(8)13/h1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGOHWGOTNDOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372187 | |
| Record name | 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83789-90-6 | |
| Record name | 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid in the synthesis of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid)?
A1: 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid serves as the precursor monomer in the synthesis of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) []. The acetoxy group (-OCOCH3) in the monomer is a protecting group for the hydroxyl group (-OH). During the polymerization process, this acetoxy group is removed, enabling the formation of the desired polymer. This method allows for controlled polymerization and the production of a polymer with specific properties.
Q2: How does the structure of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) influence its thermal properties compared to its non-fluorinated counterpart?
A2: The presence of fluorine atoms in Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) significantly impacts its thermal properties. Research indicates that the crystal/nematic phase transition temperature of this polymer is approximately 180°C lower than that of Poly(4-hydroxybenzoic acid), its non-fluorinated counterpart []. This difference in thermal behavior can be attributed to the high electronegativity and small atomic radius of fluorine, affecting intermolecular interactions within the polymer structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



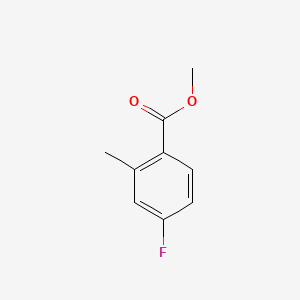

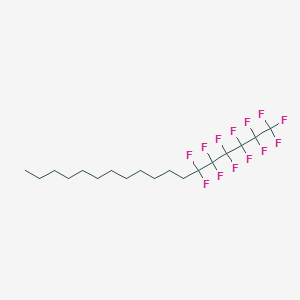
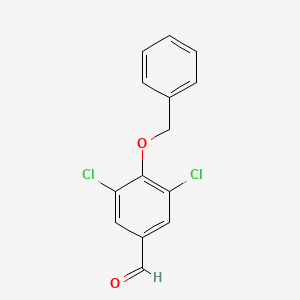



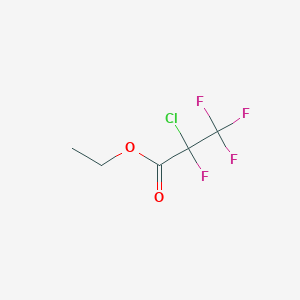

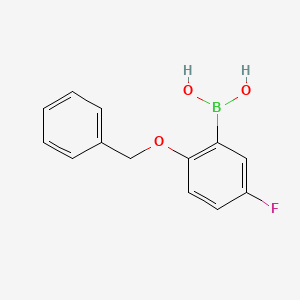

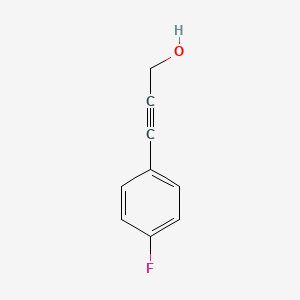
![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)
